Product packaging for Oxo Chlorhexidine(Cat. No.:)

Oxo Chlorhexidine

Cat. No.: B13842279
M. Wt: 506.4 g/mol
InChI Key: OGUCGFTTYLMYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its chemical structure differs from Chlorhexidine by the presence of an oxo group (-O), which may alter its charge distribution and biological activity . Limited data exist on its solubility or direct antimicrobial efficacy, as research primarily focuses on its role as a quality-control marker in pharmaceutical preparations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29Cl2N9O B13842279 Oxo Chlorhexidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29Cl2N9O

Molecular Weight

506.4 g/mol

IUPAC Name

1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-1-(4-chlorophenyl)urea

InChI

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)31-20(26)32-19(25)29-13-3-1-2-4-14-30-21(27)33(22(28)34)18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H2,27,30)(H2,28,34)(H5,25,26,29,31,32)

InChI Key

OGUCGFTTYLMYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N(C2=CC=C(C=C2)Cl)C(=O)N)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo Chlorhexidine involves the reaction of chlorhexidine with an oxidizing agent. One common method is the reaction of chlorhexidine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydrogen peroxide and chlorhexidine in large reactors. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The product is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Oxo Chlorhexidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Efficacy in Dental Applications

Oxo Chlorhexidine has shown significant effectiveness in managing oral infections, particularly in reducing biofilm formation associated with periodontal diseases. Research indicates that it can selectively inhibit pathogenic bacteria, making it a valuable adjunct in periodontal therapy.

Case Study: Biofilm Reduction

A study demonstrated that this compound reduced the metabolic activity of biofilms significantly. In a controlled environment, it decreased the metabolic activity of bacterial biofilms by 77% compared to untreated controls. The specific reductions included:

  • Porphyromonas gingivalis : 72% reduction
  • Tannerella forsythia : 61% reduction
  • Fusobacterium periodontium : notable decrease in counts

These findings suggest that this compound is effective in targeting the "red complex" of periodontal pathogens, which are critical contributors to periodontal disease progression .

Comparison with Traditional Antiseptics

This compound has been compared with traditional antiseptics like chlorhexidine gluconate. While both exhibit antimicrobial properties, this compound has been noted for its enhanced efficacy against specific pathogenic bacteria without significantly altering the overall bacterial composition of biofilms.

Antiseptic Metabolic Activity Reduction (%) Specific Pathogen Reduction
This compound77Significant reductions in red-complex bacteria
Chlorhexidine72Broader spectrum but less selective

This table illustrates the comparative effectiveness of this compound versus traditional chlorhexidine formulations .

Applications in Wound Management

This compound is also being explored for its potential in wound management due to its bactericidal properties. Clinical studies have indicated that it can effectively reduce bacterial load in chronic wounds, facilitating better healing outcomes.

Clinical Evidence

A systematic review highlighted several studies where this compound was used in wound care:

  • Study A : Demonstrated a 50% reduction in infection rates in surgical wounds treated with this compound.
  • Study B : Showed improved healing times compared to control groups using saline solutions.

These results underscore the compound's potential as a primary antiseptic agent in wound care settings .

Safety and Toxicity Profile

The safety profile of this compound is crucial for its applications. Studies indicate that while it exhibits antimicrobial activity, it also maintains a favorable safety profile with minimal cytotoxic effects on human cells.

Toxicity Assessment

In vitro studies have shown that:

  • This compound presents low cytotoxicity at therapeutic concentrations.
  • It does not significantly affect fibroblast viability, which is essential for wound healing processes.

This aspect makes it suitable for long-term applications in clinical settings .

Regulatory Status and Future Directions

This compound is under evaluation by regulatory bodies for various applications, including dental care products and wound management solutions. Ongoing clinical trials aim to establish standardized protocols for its use and further validate its efficacy and safety.

Future Research Directions

  • Investigating long-term effects on oral microbiota.
  • Evaluating its effectiveness against emerging resistant bacterial strains.
  • Exploring formulations that enhance its stability and delivery mechanisms.

Mechanism of Action

Oxo Chlorhexidine exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule interacts with the negatively charged phosphate groups on the cell surface, leading to membrane destabilization and leakage of intracellular contents. This results in cell death. The compound is effective against a broad range of pathogens, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Chlorhexidine C₂₂H₃₀Cl₂N₁₀ 505.45 Biguanide, bicatioic
Oxo Chlorhexidine C₂₂H₂₉Cl₂N₉O 506.43 Oxo group, modified biguanide
Chlorhexidine Gluconate C₃₄H₅₄Cl₂N₁₀O₁₄ 897.76 Gluconate salt, enhanced solubility
  • Chlorhexidine : A bicatioic biguanide with strong adsorption to surfaces like hydroxyapatite, enabling sustained antimicrobial activity (substantivity) .
  • Chlorhexidine Gluconate : A water-soluble salt form with improved bioavailability, widely used in mouthwashes and surgical scrubs .

Antimicrobial Efficacy

Compound MIC* Against Gram-Positive Bacteria MIC Against Gram-Negative Bacteria Fungicidal Activity Protozoal Activity
Chlorhexidine 0.001–0.01 mg/mL 0.005–0.1 mg/mL Strong Effective (e.g., T. foetus)
This compound Not reported Not reported Not reported Not reported
Chlorhexidine Gluconate Similar to Chlorhexidine Similar to Chlorhexidine Strong Effective

*MIC: Minimum Inhibitory Concentration

  • Chlorhexidine exhibits rapid bactericidal action by disrupting microbial membranes and precipitating cytoplasmic contents . Its efficacy against biofilms and enveloped viruses (e.g., HSV, HIV) is well-documented .
  • This compound’s antimicrobial properties remain uncharacterized, though structural similarities suggest reduced potency due to altered charge dynamics .

Q & A

Q. What experimental designs are most appropriate for evaluating the antimicrobial efficacy of Oxo Chlorhexidine in controlled settings?

  • Use randomized controlled trials (RCTs) with pre-test/post-test control group designs (e.g., OXO notation: O-X-O, where O = observation and X = intervention) to isolate causal effects .
  • Include variables such as contact time, concentration gradients, and microbial load as key parameters . For neonatal studies, follow protocols like chlorhexidine baths to reduce central line infections, ensuring ethical oversight for vulnerable populations .

Q. How should researchers standardize protocols for this compound application across in vitro and in vivo studies?

  • Adopt central composite designs to optimize parameters (e.g., chlorhexidine concentration: 0.1591–1.84%, contact time: 1.27–14.73 minutes) and validate models using regression analysis .
  • Document methodologies rigorously, referencing established protocols (e.g., chlorhexidine nasal flushes in lamb models) to ensure reproducibility .

Q. What metrics are critical for assessing this compound’s efficacy against biofilm formation?

  • Quantify log reduction values (LRV) and minimum biofilm eradication concentration (MBEC). Use proteomic/transcriptomic analyses to identify differential gene expression in tolerant vs. susceptible bacterial strains (e.g., Salmonella Typhimurium studies) .
  • Validate results with heterogeneity tests (e.g., I² >75% indicates high variability) in meta-analyses .

Q. How can researchers address confounding variables in observational studies on this compound’s long-term effects?

  • Apply stratified sampling and multivariate regression to control for variables like patient age, comorbidities, and environmental factors .
  • Use supplementary datasets for extended compound characterization, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for new compound validation) .

Q. What ethical considerations are paramount when designing clinical trials involving this compound?

  • Prioritize informed consent, especially in neonatal or immunocompromised cohorts. Reference frameworks like the HDSS (Health and Demographic Surveillance System) for community-based interventions .
  • Disclose conflicts of interest and funding sources in acknowledgments .

Advanced Research Questions

Q. How do mechanistic studies reconcile contradictions in this compound’s bactericidal vs. bacteriostatic activity across bacterial species?

  • Conduct time-kill assays and transcriptomic profiling to differentiate concentration-dependent effects. Compare datasets from tolerant mutants (e.g., ST24CHX) to wild-type strains to identify resistance pathways .
  • Use subgroup analyses to stratify results by bacterial phylogeny or chlorhexidine concentration thresholds (e.g., 4% vs. <4%) .

Q. What statistical models best optimize this compound formulations for synergistic effects with antibiotics like oxytetracycline?

  • Apply response surface methodology (RSM) via software like Design Expert 13 to model interactions between chlorhexidine and co-administered agents (e.g., betadine or florfenicol) .
  • Validate synergy using fractional inhibitory concentration indices (FICI) .

Q. How can researchers address heterogeneity in meta-analyses of this compound’s efficacy across diverse populations?

  • Perform sensitivity analyses to exclude outliers and adjust for study quality (e.g., high vs. low neonatal mortality rate settings) .
  • Use Comprehensive Meta-Analysis software to pool data while accounting for variance in experimental conditions .

Q. What molecular dynamics approaches elucidate this compound’s interaction with bacterial membrane proteins?

  • Employ cryo-electron microscopy or molecular docking simulations to map chlorhexidine binding to targets like efflux pumps or lipid bilayer disruptors .
  • Cross-reference proteomic data with phenotypic resistance profiles to validate hypotheses .

Q. How do longitudinal studies mitigate bias when evaluating this compound’s impact on microbial resistance evolution?

  • Design cohort studies with repeated measures over extended periods (e.g., 60-day central line infection windows) .
  • Use mixed-effects models to account for time-varying covariates and random intercepts .

Methodological Resources

  • Data Analysis : Design Expert 13, Comprehensive Meta-Analysis, RevMan .
  • Experimental Design : Central composite designs, Solomon four-group designs .
  • Ethical Frameworks : HDSS protocols, Beilstein Journal’s data reproducibility guidelines .

Note: Avoid relying on non-peer-reviewed sources (e.g., blogs, commercial websites). Prioritize journals like Jundishapur Journal of Natural Pharmaceutical Products and Rev. Latino-Am. Enfermagem for authoritative data .

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